N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide
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Overview
Description
N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
The synthesis of N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the acetyl, benzyl, methyl, and trifluoromethyl groups. The final step involves the attachment of the tert-butylbenzamide moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and have similar biological activities.
Benzamide derivatives: Compounds with a benzamide moiety often exhibit similar pharmacological properties.
Trifluoromethyl-substituted compounds: The presence of the trifluoromethyl group can enhance the compound’s stability and bioavailability.
Properties
Molecular Formula |
C26H27F3N2O3 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C26H27F3N2O3/c1-16-21(17(2)32)25(26(27,28)29,23(34)31(16)15-18-9-7-6-8-10-18)30-22(33)19-11-13-20(14-12-19)24(3,4)5/h6-14H,15H2,1-5H3,(H,30,33) |
InChI Key |
IDYFLMJLJOEXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1CC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
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